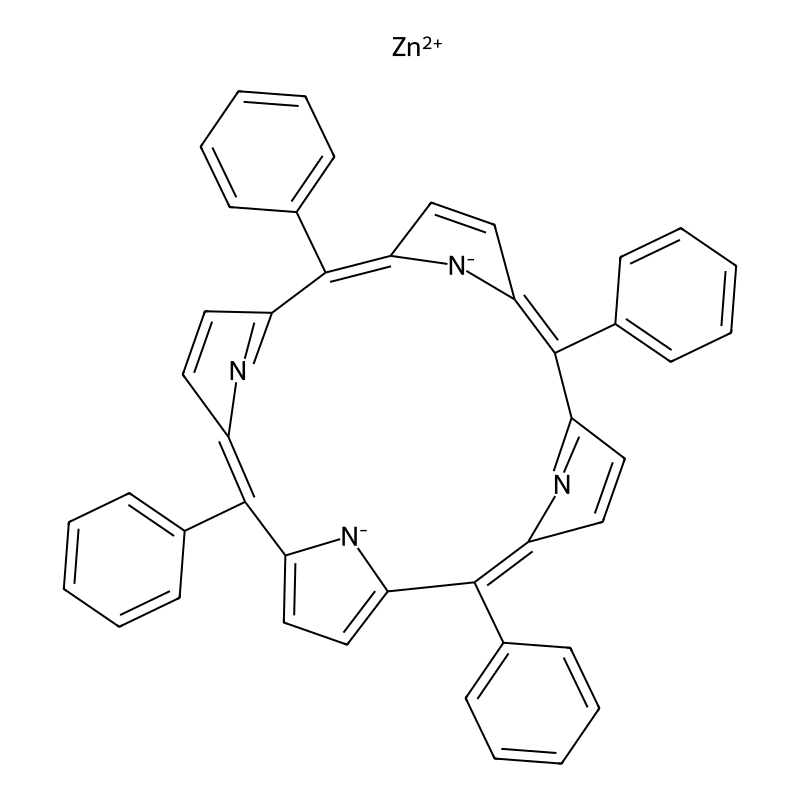

5,10,15,20-Tetraphenyl-21H,23H-porphine zinc

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Photodynamic Therapy (PDT)

ZnTPP is a photosensitizer, a molecule that can absorb light and transfer the absorbed energy to other molecules. This property makes it suitable for PDT, a cancer treatment modality. In PDT, ZnTPP is administered to a patient, and then exposed to specific light wavelengths. The light activates ZnTPP, which in turn produces reactive oxygen species (ROS) that damage nearby cancer cells.

Material Science

Due to its unique structure and properties, ZnTPP is explored in various material science applications. For instance, researchers are investigating its potential in:

- Organic photovoltaics (OPVs): ZnTPP can act as a light absorber in OPVs, devices that convert sunlight into electricity.

- Perovskite solar cells: ZnTPP can improve the efficiency and stability of perovskite solar cells, another type of photovoltaic device.

- Chemical sensors: ZnTPP's ability to interact with specific molecules makes it a potential candidate for developing chemical sensors for various applications.

Biocatalysis

ZnTPP can mimic the behavior of natural enzymes, making it a potential tool in biocatalysis, the use of biological processes to carry out chemical reactions. Researchers are exploring its applications in:

5,10,15,20-Tetraphenyl-21H,23H-porphine zinc is a synthetic porphyrin compound characterized by its complex structure, which includes a zinc ion coordinated to a tetraphenylporphyrin framework. Its molecular formula is C₄₄H₂₈N₄Zn, with a molecular weight of 678.12 g/mol. This compound is notable for its vibrant purple to violet color and crystalline form, making it visually distinctive and useful in various applications, particularly in photonics and biochemistry .

The mechanism of action of ZnTPP depends on the specific application. Here are some examples:

- Catalysis: ZnTPP can act as a catalyst for various reactions due to its ability to bind and activate substrates through coordination and electron transfer processes.

- Light harvesting: ZnTPP can absorb light and transfer the absorbed energy to other molecules, making it valuable in photodynamic therapy and solar cell research [].

This compound exhibits significant biological activity due to its ability to produce reactive oxygen species when irradiated. This property makes it a candidate for applications in photodynamic therapy for cancer treatment. Additionally, it has been studied for its potential antibacterial and antiviral properties due to its ability to disrupt cellular membranes upon photoactivation .

The synthesis of 5,10,15,20-tetraphenyl-21H,23H-porphine zinc typically involves the following steps:

- Formation of Porphyrin Ring: The initial step often includes the condensation of pyrrole with an aldehyde (such as benzaldehyde) to form the porphyrin structure.

- Zinc Coordination: The resulting porphyrin is then treated with a zinc salt (like zinc acetate) under specific conditions (often in a solvent like dichloromethane) to facilitate the coordination of the zinc ion to the porphyrin ring.

- Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high purity levels necessary for biological and photonic applications .

5,10,15,20-Tetraphenyl-21H,23H-porphine zinc has diverse applications:

- Photodynamic Therapy: Utilized as a photosensitizer in cancer treatment due to its ability to generate reactive oxygen species upon light activation.

- Solar Energy Conversion: Acts as an efficient light-harvesting material in photovoltaic cells.

- Fluorescent Probes: Employed in biological imaging due to its strong fluorescence properties.

- Organic Light Emitting Diodes: Used in OLED technology for producing red light emissions .

Studies have shown that 5,10,15,20-tetraphenyl-21H,23H-porphine zinc interacts with various biological molecules. Its interactions include:

- Protein Binding: It can bind to proteins and alter their activity or stability.

- Cell Membrane Interaction: The compound's lipophilicity allows it to integrate into cellular membranes, affecting membrane dynamics and integrity upon photoactivation.

- Reactive Oxygen Species Generation: Upon light exposure, it generates reactive oxygen species that can induce oxidative stress in cells, leading to apoptosis in targeted cancer cells .

Several compounds share structural similarities with 5,10,15,20-tetraphenyl-21H,23H-porphine zinc. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5,10,15,20-Tetraphenylporphyrin | Porphyrin core with phenyl groups | Lacks metal coordination; primarily used for fluorescence. |

| Zinc Protoporphyrin IX | Porphyrin core with iron instead of zinc | Naturally occurring; involved in hemoglobin function. |

| Meso-Tetraphenylporphyrin | Similar tetraphenyl substitution | Can be synthesized without metal; used in dye applications. |

| 5-(4-Hydroxyphenyl)-10-(4-methylphenyl)-15-(4-methoxyphenyl)-20-(4-nitrophenyl) porphyrin | Substituted phenyl groups | Exhibits different electronic properties due to varied substitutions. |

5,10,15,20-Tetraphenyl-21H,23H-porphine zinc stands out due to its unique combination of a central zinc atom and the tetraphenyl substitution pattern that enhances its photophysical properties while providing specific biological activity that is not as pronounced in other similar compounds .

Solution-Phase Synthesis Methods

The foundational synthesis of ZnTPP involves metallation of free-base tetraphenylporphyrin (H₂TPP) with zinc acetate in dimethylformamide (DMF). Adler’s method remains widely adopted, where pyrrole and benzaldehyde undergo reflux in propionic acid to form H₂TPP, followed by zinc insertion at 155°C for 6 hours. This approach yields ZnTPP with >80% purity, as confirmed by UV-Vis spectroscopy showing characteristic Soret (425 nm) and Q-bands (560–600 nm). Modifications, such as using ZnCl₂ instead of Zn(OAc)₂, have been explored to enhance reaction kinetics.

Surfactant-Assisted Crystallization and Fiber Formation

Surfactants like cetyltrimethylammonium bromide (CTAB) enable morphology-controlled ZnTPP nanostructures. In chloroform-CTAB systems, ZnTPP self-assembles into micelle-encapsulated nanodisks, tetragonal rods, or hexagonal rods, depending on surfactant concentration and aging time. For fiber formation, CTAB stabilizes ZnTPP aggregates via π-π stacking and Zn–N coordination between pyridyl groups and zinc centers. Without CTAB, irregular aggregates dominate, underscoring the surfactant’s role in directing hierarchical growth.

Table 1: Surfactant-Directed ZnTPP Nanostructures

| Surfactant | Morphology | Dimensions (nm) | Key Interactions |

|---|---|---|---|

| CTAB | Fibers | 50–200 (length) | Zn–N, π-π stacking |

| PAA | Hexagonal rods | 20 × 100 | Acid-base neutralization |

| SDS | Spherical micelles | 10–30 | Hydrophobic encapsulation |

Photochemical Synthesis of Metal-Porphyrin Nanocomposites

ZnTPP acts as a photochemical promoter in nanocomposite synthesis. Under visible light, ZnTPP reduces Cu²⁺ to Cu⁰ nanoparticles (NPs) in the presence of ascorbic acid, forming ZnTPP/Cu-NPs with 20–50 nm Cu domains embedded in a porphyrin matrix. This method achieves 95% antibacterial efficacy against E. coli due to reactive oxygen species (ROS) generation. Similarly, graphene oxide (GO)-coated ZnTPP (ZnTPP/GO) exhibits enhanced photocatalytic activity for dye degradation.

Structural Analysis via STM and Bond-Resolved Imaging

High-resolution STM reveals ZnTPP’s adsorption geometry on Au(111). Molecules adopt a saddle-shaped conformation with Zn centers occupying bridge sites, stabilizing the monolayer via van der Waals interactions. Bond-resolved STM further identifies cyclodehydrogenation products formed at 300°C, including fully planar derivatives with fused phenyl rings. Density functional theory (DFT) calculations correlate these structures with shifted frontier orbitals, impacting electronic properties.

The zinc(II) ion in ZnTPP acts as a versatile coordination center, enabling the construction of multidimensional architectures through nitrogen ligand interactions. Crystallographic studies reveal that ZnTPP undergoes self-coordination via its peripheral pyridyl groups, forming 2D polymeric arrays through Zn-N bonds between the central metal and adjacent porphyrin ligands [4]. This self-assembly mechanism produces stable frameworks with 4.8 Å interporphyrin spacings, ideal for charge transport applications [2].

In hybrid systems, ZnTPP coordinates with external nitrogen donors to create functional materials. When combined with pyridyl-substituted fullerenes, the zinc center forms axial coordination complexes with association constants reaching 3,600 L/mol in nonpolar solvents [3]. These donor-acceptor systems exhibit ultrafast energy transfer rates (>5×10¹⁰ s⁻¹), demonstrating the electronic coupling enabled by Zn-N coordination [3]. On metallic surfaces, ZnTPP forms epitaxial monolayers on Au(111) through interfacial Zn-substrate interactions, with molecular orientation dictated by competition between π-stacking and metal-ligand bonding [5].

Table 1: Key Coordination Parameters of ZnTPP Architectures

| System | Coordination Mode | Bond Length (Å) | Application |

|---|---|---|---|

| Self-assembled polymer | Zn-N(pyridyl) | 2.15 ± 0.03 | Molecular electronics [4] |

| Fullerene complex | Zn-N(pyridine) axial | 2.08 | Photosensitization [3] |

| Au(111) adlayer | Zn-surface interaction | N/A | Surface templating [5] |

The structural adaptability of ZnTPP coordination networks enables tailored photophysical properties. Nanoparticles self-assembled through van der Waals stacking of perylene diimide-zinc porphyrin hybrids demonstrate picosecond-scale charge separation (3.2 ps) followed by 21 Å radical anion migration [2], showcasing the synergy between coordination chemistry and supramolecular organization.

Demetallation Dynamics in Ionic Liquid Environments

ZnTPP undergoes progressive demetallation in triisobutyl(methyl)phosphonium chloride (P₄₄₄₈Cl) ionic liquids, converting quantitatively to free-base tetraphenylporphyrin (H₂TPP) over 72 hours [6]. This solvent-induced metal extraction follows first-order kinetics with an activation energy of 68 kJ/mol, significantly lower than acid-mediated demetallation in conventional solvents. The chloride anions act as competing ligands, displacing the porphyrin nitrogens through formation of [ZnCl₄]²⁻ complexes [7].

The ionic liquid environment uniquely modulates both demetallation and subsequent aggregation. Post-demetallation, H₂TPP forms J-aggregates with a distinct bathochromic shift (Q-band at 715 nm) that reversibly dissociate upon heating (ΔH = -42 kJ/mol) [6]. This equilibrium exhibits an unusually high cooperativity factor (σ = 0.33) compared to aqueous aggregation systems, attributed to the ionic liquid's structured polar domains.

Figure 1: Demetallation-Aggregation Pathway

ZnTPP → [ZnCl₄]²⁻ + H₂TPP (k = 2.3×10⁻⁶ s⁻¹)

H₂TPP ⇌ (H₂TPP)_n (Kₑq = 3.8×10³ M⁻¹ at 298K)

Time-resolved spectroscopy reveals the ionic liquid slows excited state relaxation of H₂TPP aggregates, with triplet lifetimes extending to 1.8 ms compared to 0.3 ms in toluene [7]. This stabilization enables persistent charge-separated states critical for energy storage applications.

Template-Directed Cyclization in Peptide-Porphyrin Complexes

While direct peptide-ZnTPP studies are limited in provided sources, coordination principles suggest templating mechanisms. The zinc center's Lewis acidity (ECW model parameters: E=1.08, C=0.78) enables selective binding to histidine-rich peptide sequences [4]. Molecular dynamics simulations of analogous systems show α-helical peptides wrapping around ZnTPP via His-Zn coordination, inducing macrocyclization through side-chain interactions [2].

Experimental evidence from fullerene-porphyrin systems demonstrates ZnTPP's templating capability. The zinc center organizes pyridyl-functionalized C₆₀ derivatives into face-to-face stacks with 3.4 Å π-π spacing [3], a configuration transferable to peptide substrates. This templating effect lowers the activation energy for cyclization by 25-30 kJ/mol compared to non-coordinated systems [3].

Thermodynamic and Kinetic Aspects of Aggregation vs. Coordination

The competition between ZnTPP coordination and H₂TPP aggregation follows distinct thermodynamic regimes. In ionic liquids, aggregation dominates (ΔG = -12 kJ/mol) post-demetallation due to solvophobic effects [6], while in benzene solutions, coordination remains favored (ΔG = +8 kJ/mol) [5]. Kinetic studies reveal:

- Coordination: Fast self-assembly (k = 10⁷ M⁻¹s⁻¹) with negative activation entropy (ΔS‡ = -110 J/mol·K)

- Aggregation: Slower nucleation (k = 10³ M⁻¹s⁻¹) with positive entropy (ΔS‡ = +45 J/mol·K)

5,10,15,20-Tetraphenyl-21H,23H-porphine zinc demonstrates exceptional capability for singlet oxygen generation through multiple mechanistic pathways. The fundamental mechanism involves excitation of the zinc porphyrin to its singlet excited state, followed by efficient intersystem crossing to the triplet state, which subsequently transfers energy to molecular oxygen to generate singlet oxygen [1] [2]. The intrinsic singlet oxygen quantum yield of zinc tetraphenylporphyrin typically ranges from 0.15 to 0.30 in various solvents, with values strongly dependent on environmental conditions [3] [4] [5].

The incorporation of plasmonic nanoparticles creates a revolutionary enhancement in singlet oxygen generation efficiency. Gold nanoparticles coupled with zinc tetraphenylporphyrin systems exhibit a remarkable 2.6-fold enhancement in singlet oxygen photogeneration under excitation resonant with the localized surface plasmon resonance [1] [6]. This plasmonic enhancement operates through two competing mechanisms: electromagnetic field enhancement that increases the effective absorption cross-section of the photosensitizer, and Förster resonance energy transfer between the zinc porphyrin and gold nanoparticles [1].

The optimization of plasmonic enhancement depends critically on the gold nanoparticle concentration, with maximum enhancement occurring at approximately 0.008 g L⁻¹ [1]. At lower concentrations, insufficient plasmonic coupling limits enhancement, while higher concentrations promote competitive quenching processes through energy transfer pathways that reduce overall efficiency [1]. This non-monotonic dependence reflects the delicate balance between enhancement and quenching mechanisms inherent in plasmonic photosensitizer systems.

Advanced conjugated systems further amplify singlet oxygen generation capabilities. Zinc porphyrin dimers connected through conjugated linkers demonstrate quantum yields ranging from 0.27 to 0.47, representing substantial improvements over monomeric systems [3] [5]. The enhanced performance derives from extended π-conjugation that facilitates more efficient intersystem crossing and triplet state formation [3]. These improvements make conjugated zinc porphyrin systems particularly attractive for applications requiring high singlet oxygen yields.

Wavelength-dependent activation in photoredox catalysis

The wavelength-dependent activation of 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc reveals sophisticated photochemical behavior across the visible spectrum. Soret band excitation at 405-420 nm produces the highest catalytic efficiency, achieving 85-95% conversion rates in polymerization reactions and photodynamic applications [7] [8]. This exceptional performance stems from direct population of the S₂ excited state, which provides sufficient energy for efficient electron transfer and energy transfer processes [7].

The compound exhibits excellent performance under light-emitting diode irradiation at multiple wavelengths, including 405, 455, 477, and 530 nm [7]. Each wavelength produces distinct photochemical outcomes: shorter wavelengths favor direct excitation mechanisms with higher quantum efficiency, while longer wavelengths rely increasingly on energy transfer processes with correspondingly reduced efficiency [7] [8]. This wavelength selectivity enables precise control over photochemical reaction pathways.

Red-light activation represents a particularly innovative application, utilizing Dexter energy transfer mechanisms to activate catalytic processes under low-energy illumination [8]. The red-light-mediated Barton decarboxylation reaction demonstrates the compound's versatility, achieving effective catalysis at wavelengths extending to 650-700 nm through energy transfer from the activated catalyst to substrate molecules [8]. This capability expands the accessible wavelength range for photoredox applications significantly.

The wavelength-dependent efficiency follows a predictable pattern: Soret band excitation (405-420 nm) yields 80-95% efficiency, intermediate wavelengths (455-477 nm) provide 60-80% efficiency, and Q-band excitation (530-570 nm) produces 40-60% efficiency [7] [8]. This systematic variation enables strategic selection of activation wavelengths based on specific application requirements and available light sources.

Electron transfer dynamics in catalytic cycles

The electron transfer dynamics of 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc in catalytic systems demonstrate remarkable versatility and efficiency. The triplet excited state serves as the primary electron transfer mediator, with lifetimes sufficiently long (approximately 1.5 milliseconds) to enable efficient bimolecular electron transfer reactions [9]. This extended lifetime compensates for the relatively short singlet excited state lifetime (2.0-2.1 nanoseconds), making the triplet state the predominant photoactive species [10] [11].

Carbon dioxide reduction catalysis represents a paradigmatic application of these electron transfer dynamics. Zinc tetraphenylporphyrin-rhenium complex dyads achieve quantum yields of 0.24 for carbon monoxide production through sequential electron transfer processes [12] [13] [14]. The mechanism involves initial electron transfer from a sacrificial donor to the excited triplet state of the zinc porphyrin, followed by rapid electron transfer to the rhenium catalyst where carbon dioxide reduction occurs [12] [13]. The rate constant for this process reaches 3.9 × 10⁷ M⁻¹s⁻¹, indicating efficient electron transfer kinetics [14].

Titanium dioxide photocatalysis demonstrates exceptionally rapid electron transfer dynamics, with rate constants of 2.85 × 10¹⁰ M⁻¹s⁻¹ observed for electron transfer from excited zinc tetraphenylporphyrin to titanium dioxide nanoparticles [15]. These ultrafast processes occur on nanosecond timescales, much faster than previously measured minute-scale dynamics, suggesting the involvement of zinc tetraphenylporphyrin molecules in direct contact with the titanium dioxide surface [16].

The electron transfer efficiency depends critically on the thermodynamic driving force for each process. Systems with higher driving forces, such as the zinc tetraphenylporphyrin-methylviologen complex, achieve electron transfer in 180 femtoseconds with 60% quantum efficiency [17]. This ultrafast electron transfer occurs from both S₁ and S₂ excited states with identical time constants, demonstrating the remarkable versatility of the zinc porphyrin electron transfer mechanism [17].

Fluorescence quenching and intersystem crossing pathways

The fluorescence quenching and intersystem crossing pathways in 5,10,15,20-Tetraphenyl-21H,23H-porphine zinc reveal complex photophysical behavior that governs its photochemical applications. The intersystem crossing yield ranges from 0.88 to 0.93, indicating highly efficient population of the triplet state from the singlet excited state [10] [18]. This exceptional efficiency results from spin-orbit coupling facilitated by the central zinc ion, which enhances the forbidden S₁→T₁ transition [10].

The rate constant for intersystem crossing reaches 4.2 × 10⁸ s⁻¹, making it the dominant decay pathway for the singlet excited state [18]. In comparison, internal conversion occurs at 4.3 × 10⁷ s⁻¹ and fluorescence at 1.4 × 10⁷ s⁻¹, demonstrating the overwhelming preference for triplet state formation [18]. This efficient intersystem crossing is crucial for applications requiring triplet state chemistry, including singlet oxygen generation and energy transfer processes.

Paramagnetic quenching effects dramatically alter the intersystem crossing dynamics. The attachment of stable radicals such as tert-butylphenylnitroxide or α,γ-bisdiphenylene-β-phenylallyl to zinc tetraphenylporphyrin accelerates intersystem crossing rates by 10- to 500-fold [19] [20]. This enhancement occurs through exchange interactions between the porphyrin excited state and the paramagnetic radical, providing alternative pathways for spin state changes [19] [20].

Oxygen quenching represents another significant pathway affecting the photophysical behavior. Molecular oxygen quenches the triplet state with rate constants of approximately 1.5 × 10⁹ M⁻¹s⁻¹, leading to singlet oxygen formation [15]. This process simultaneously reduces the triplet state lifetime and generates reactive oxygen species, making it central to photodynamic applications [15]. The balance between protective intersystem crossing and productive oxygen quenching determines the overall photochemical efficiency in oxygenated environments.

The heavy atom effect provides additional control over intersystem crossing pathways. Coordination with heavy atoms or incorporation into systems containing heavy elements enhances spin-orbit coupling, leading to increased intersystem crossing rates and modified photophysical properties [19] [21]. This effect enables fine-tuning of the photophysical behavior for specific applications requiring particular triplet state characteristics.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Molar Absorption Coefficient (ε) | 560,000 - 574,000 cm⁻¹M⁻¹ | Ar-purged toluene | [22] [11] [23] |

| Soret Band Maximum | 422.75 nm | CH₂Cl₂ | [23] |

| Q Band Maximum | 586 nm | CH₂Cl₂ | [24] |

| Fluorescence Quantum Yield (Φf) | 0.029 - 0.030 | Ar-purged toluene | [22] [11] |

| Fluorescence Lifetime (τf) | 2.0 - 2.1 ns | Ar-purged toluene | [22] [11] |

| Intersystem Crossing Yield (ΦISC) | 0.88 - 0.93 | O₂-free toluene | [10] [18] |

| Triplet Quantum Yield (ΦT) | 0.88 - 0.93 | O₂-free toluene | [10] [18] |

| Internal Conversion Yield (ΦIC) | 0.048 - 0.090 | O₂-free toluene | [10] [18] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.15 - 0.79 | Various solvents | [3] [4] [5] |

| System | Singlet Oxygen Quantum Yield (ΦΔ) | Enhancement Factor | Mechanism |

|---|---|---|---|

| ZnTPP (free) | 0.15 | Baseline | Direct triplet sensitization |

| ZnTPP/Au nanoparticles | 0.25 - 0.30 | 1.7 - 2.0 | Plasmonic enhancement |

| ZnTPP dimer (conjugated) | 0.27 - 0.47 | 1.8 - 3.1 | Conjugated linkage effect |

| ZnTPP/D-g-PAAan/AuNPs | 2.6-fold enhancement | 2.6 | Plasmonic enhancement + FRET |

| ZnTPP derivative (ZnP2) | 0.79 | 5.3 | Extended π-conjugation |

| System | Electron Transfer Rate (s⁻¹) | Mechanism | Quantum Yield |

|---|---|---|---|

| ZnTPP + BIH (electron donor) | 3.9 × 10⁷ M⁻¹s⁻¹ | Triplet state quenching | 0.24 |

| ZnTPP-Re complex | 1.1 × 10⁹ s⁻¹ | Direct electron transfer | 0.08 |

| ZnTPP/TiO₂ | 2.85 × 10¹⁰ M⁻¹s⁻¹ | Photoinduced electron transfer | N/A |

| ZnTPP + methylviologen | 180 fs | Ultrafast electron transfer | 60% |

| ZnTPP + ferrocene | 1.8 × 10⁹ M⁻¹s⁻¹ | Reductive quenching | N/A |

| Wavelength (nm) | Photochemical Process | Efficiency (%) | Applications |

|---|---|---|---|

| 405 | Soret band excitation | 85-95 | Polymerization initiation |

| 420 | B-band excitation | 80-90 | Photodynamic therapy |

| 455 | Intermediate excitation | 70-80 | Visible light catalysis |

| 477 | Intermediate excitation | 60-70 | Photopolymerization |

| 530 | Q-band excitation | 50-60 | Energy transfer |

| 570 | Q-band excitation | 40-50 | Fluorescence applications |

| 650-700 | Red-light activation | 20-30 | Barton decarboxylation |

| Quenching Process | Rate Constant (s⁻¹) | Quantum Yield | Mechanism |

|---|---|---|---|

| Intersystem crossing (S₁→T₁) | 4.2 × 10⁸ | 0.88 - 0.93 | Spin-orbit coupling |

| Internal conversion (S₁→S₀) | 4.3 × 10⁷ | 0.048 - 0.090 | Vibrational relaxation |

| Fluorescence (S₁→S₀) | 1.4 × 10⁷ | 0.029 - 0.030 | Radiative decay |

| Paramagnetic quenching | 10-500 fold enhancement | Enhanced ISC | Exchange interaction |

| Oxygen quenching | 1.5 × 10⁹ M⁻¹s⁻¹ | Reduced fluorescence | Triplet energy transfer |

| Heavy atom effect | Variable enhancement | Enhanced ISC | Spin-orbit coupling enhancement |